[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
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Overview
Description
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate, also known as 1-Palmitoyl-2-α-linolenoyl-sn-glycerol, is a diacylglycerol compound. It consists of a glycerol backbone esterified with palmitic acid (16:0) and α-linolenic acid (18:3(9Z,12Z,15Z)). This compound is part of the glycerolipid family and plays a significant role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate typically involves the esterification of glycerol with palmitic acid and α-linolenic acid. The reaction is usually catalyzed by enzymes such as lipases or chemical catalysts like sulfuric acid. The reaction conditions often include:
- Temperature: 50-70°C
- Solvent: Organic solvents like chloroform or methanol
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The use of bioreactors and continuous flow systems can enhance the efficiency and yield of the production process. Enzymatic catalysis is preferred for its specificity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the α-linolenic acid moiety can be oxidized to form hydroperoxides.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The fatty acid moieties can be exchanged with other fatty acids in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or molecular oxygen in the presence of a catalyst.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts like sodium methoxide or lipases.
Major Products
Oxidation: Hydroperoxides and other oxidized derivatives.
Hydrolysis: Palmitic acid, α-linolenic acid, and glycerol.
Transesterification: New diacylglycerol compounds with different fatty acid compositions.
Scientific Research Applications
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate has various applications in scientific research:
Chemistry: Used as a model compound to study lipid chemistry and enzymatic reactions.
Biology: Investigated for its role in cell signaling and membrane structure.
Medicine: Explored for its potential anti-inflammatory and cardioprotective effects.
Industry: Utilized in the formulation of functional foods and nutraceuticals.
Mechanism of Action
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate exerts its effects through several mechanisms:
Cell Signaling: Acts as a secondary messenger in various signaling pathways, influencing processes like inflammation and apoptosis.
Membrane Dynamics: Modulates the fluidity and structure of cell membranes, affecting membrane-bound proteins and receptors.
Enzymatic Regulation: Serves as a substrate for enzymes like lipases and phospholipases, influencing lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
DG(183(9Z,12Z,15Z)/180/00): Contains stearic acid instead of palmitic acid.
DG(183(6Z,9Z,12Z)/160/00): Contains γ-linolenic acid instead of α-linolenic acid.
Uniqueness
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is unique due to its specific fatty acid composition, which imparts distinct biochemical properties and biological activities. Its combination of palmitic acid and α-linolenic acid makes it particularly interesting for studies on lipid metabolism and cell signaling.
Properties
Molecular Formula |
C37H66O5 |
---|---|
Molecular Weight |
590.9 g/mol |
IUPAC Name |
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C37H66O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,35,38H,3-4,6,8-10,12,14-16,19-34H2,1-2H3/b7-5-,13-11-,18-17-/t35-/m0/s1 |
InChI Key |
UHPKYXAUVQOHQL-DSZXWZEOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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